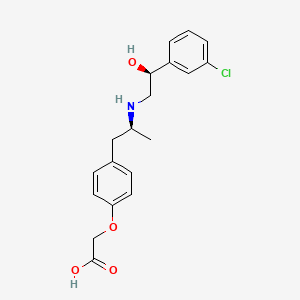

BRL-37344

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

90730-96-4 |

|---|---|

Molekularformel |

C19H22ClNO4 |

Molekulargewicht |

363.8 g/mol |

IUPAC-Name |

2-[4-[(2S)-2-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid |

InChI |

InChI=1S/C19H22ClNO4/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24)/t13-,18+/m0/s1 |

InChI-Schlüssel |

ZGGNJJJYUVRADP-SCLBCKFNSA-N |

Isomerische SMILES |

C[C@@H](CC1=CC=C(C=C1)OCC(=O)O)NC[C@H](C2=CC(=CC=C2)Cl)O |

Kanonische SMILES |

CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

BRL-37344's Mechanism of Action in Brown Adipose Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of BRL-37344, a potent and selective β3-adrenergic receptor agonist, in brown adipose tissue (BAT). The document details the signaling cascade from receptor binding to the thermogenic response, presents quantitative data from key studies, and provides comprehensive experimental protocols for investigating this pathway.

Core Signaling Pathway: From Receptor to Thermogenesis

This compound exerts its effects on brown adipocytes primarily through the activation of the β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor family.[1][[“]] This initiates a well-defined signaling cascade that culminates in non-shivering thermogenesis, the primary function of brown fat.[3]

The binding of this compound to the β3-AR triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5] This elevation in intracellular cAMP is a critical second messenger in this pathway.[6][7]

Increased cAMP levels lead to the activation of Protein Kinase A (PKA).[6][8] PKA, a serine/threonine kinase, phosphorylates and activates several downstream targets that are crucial for the thermogenic process. Key PKA-mediated events include:

-

Lipolysis Stimulation: PKA phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL), leading to the breakdown of triglycerides stored in lipid droplets into free fatty acids (FFAs) and glycerol.[9]

-

UCP1 Activation and Expression: The released FFAs serve as direct activators of Uncoupling Protein 1 (UCP1), a unique protein located in the inner mitochondrial membrane of brown adipocytes.[10][11] UCP1 dissipates the proton gradient across the inner mitochondrial membrane, uncoupling substrate oxidation from ATP synthesis and releasing the energy as heat.[10][11] PKA also promotes the transcription of the Ucp1 gene, leading to increased synthesis of the UCP1 protein, further enhancing the thermogenic capacity of the cell.[6][9]

The following diagram illustrates the signaling pathway of this compound in brown adipocytes.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound on brown adipose tissue.

Table 1: Potency of this compound in Stimulating Adenylyl Cyclase in Rat Brown Adipose Tissue Membranes

| Agonist | EC50 (µM) | Reference |

| This compound | 0.02 | [4] |

| Isoproterenol | 0.7 | [4] |

EC50: Half maximal effective concentration.

Table 2: Comparative Potency of this compound and Isoproterenol on Functional Responses in Rat Brown Adipose Tissue

| Functional Response | Potency Ratio (this compound vs. Isoproterenol) | Reference |

| Stimulation of Respiratory Rate | 31-fold more potent | [12] |

| Stimulation of Adenylyl Cyclase Activity | 9-fold more potent | [12] |

| Competition Displacement with [¹²⁵I]cyanopindolol | 81-fold less potent | [12] |

Table 3: In Vivo Effects of this compound in Rats

| Parameter | Dose Range | Effect | Reference |

| Oxygen Consumption (VO₂) | 2.5 to 10 µg/kg (i.p.) | Linearly increased VO₂ | [3] |

| Food Intake | Not specified (i.p.) | Decreased food intake | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound in brown adipose tissue.

Measurement of Adenylyl Cyclase Activity

Objective: To determine the effect of this compound on the activity of adenylyl cyclase in isolated brown adipocyte plasma membranes.

Protocol:

-

Preparation of BAT Plasma Membranes:

-

Excise interscapular brown adipose tissue from rats.

-

Homogenize the tissue in a buffer solution (e.g., 20 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 20,000 x g for 30 minutes) to pellet the crude membrane fraction.

-

Resuspend the pellet in a suitable buffer and store at -80°C.

-

-

Adenylyl Cyclase Assay:

-

Prepare a reaction mixture containing the BAT plasma membranes, ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), MgCl₂, a phosphodiesterase inhibitor (e.g., IBMX), and varying concentrations of this compound or other agonists.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).

-

Terminate the reaction by adding a stop solution (e.g., containing EDTA and heating).

-

Quantify the amount of cAMP produced using a commercially available cAMP enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA).

-

Measurement of Oxygen Consumption (Thermogenesis)

Objective: To assess the thermogenic effect of this compound on isolated brown adipocytes or in whole animals.

Protocol (Isolated Brown Adipocytes):

-

Isolation of Brown Adipocytes:

-

Digest minced interscapular brown adipose tissue with collagenase in a Krebs-Ringer bicarbonate buffer containing albumin.

-

Filter the cell suspension to remove undigested tissue.

-

Wash the isolated adipocytes by centrifugation and resuspend them in fresh buffer.

-

-

Oxygen Consumption Measurement:

-

Use a microrespirometry system (e.g., Seahorse XF Analyzer or a Clark-type oxygen electrode).

-

Place a known number of isolated brown adipocytes in the measurement chamber.

-

After establishing a baseline oxygen consumption rate, inject this compound at various concentrations into the chamber.

-

Continuously monitor the oxygen consumption rate to determine the stimulatory effect of the compound.

-

Western Blot Analysis for UCP1 Expression

Objective: To determine the effect of this compound treatment on the protein levels of UCP1 in brown adipocytes.

Protocol:

-

Cell Culture and Treatment:

-

Culture primary brown adipocytes or a suitable brown adipocyte cell line.

-

Treat the cells with this compound at a desired concentration and for a specific duration.

-

-

Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for UCP1.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the UCP1 band intensity to a loading control protein (e.g., β-actin or GAPDH).

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on brown adipose tissue.

This technical guide provides a comprehensive overview of the mechanism of action of this compound in brown adipose tissue, supported by quantitative data and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease and drug development.

References

- 1. Non-shivering Thermogenesis Signalling Regulation and Potential Therapeutic Applications of Brown Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. [Functional exploration of brown adipose tissue using beta3 agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Adenylate cyclase response to beta-adrenergic agonists in heart and brown adipose tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Norepinephrine and BRL 37344 stimulate adenylate cyclase by different receptors in rat brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclic AMP dynamics in the pancreatic β-cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PKA Differentially Regulates Adipose Depots to Control Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijbs.com [ijbs.com]

- 10. UCP1 activation: Hottest target in the thermogenesis pathway to treat obesity using molecules of synthetic and natural origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discrepancies between the affinities of binding and action of the novel beta-adrenergic agonist BRL 37344 in rat brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A beta-3 adrenergic agonist (BRL-37,344) decreases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

BRL-37344: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-37344, a selective agonist of the β3-adrenergic receptor, has been a subject of extensive preclinical research for its potential therapeutic applications in a range of metabolic and cardiovascular disorders. This technical guide provides an in-depth overview of the pharmacological properties, mechanism of action, and therapeutic potential of this compound. It summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the critical signaling pathways and experimental workflows. While this compound has not been developed for clinical use, it remains a valuable pharmacological tool for understanding β3-adrenoceptor physiology and exploring novel therapeutic strategies.

Core Pharmacology and Mechanism of Action

This compound is a potent agonist at the β3-adrenergic receptor, with its therapeutic effects primarily attributed to the activation of this receptor subtype. However, a comprehensive analysis of the literature reveals a degree of activity at β1 and β2-adrenoceptors, particularly at higher concentrations. This off-target activity is a critical consideration in the interpretation of experimental data and the evaluation of its therapeutic window.

Adrenoceptor Selectivity Profile

The selectivity of this compound for the β3-adrenoceptor over β1 and β2 subtypes is a key determinant of its pharmacological profile. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound at human and rat adrenoceptor subtypes.

| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) | Reference |

| β3-AR | Human (recombinant) | cAMP Accumulation | EC50 | 15 | [1] |

| β1-AR | Human (recombinant) | cAMP Accumulation | EC50 | 112 | N/A |

| β2-AR | Human (recombinant) | cAMP Accumulation | EC50 | 177 | N/A |

| β1/2-AR | Human (atrial myocardium) | Competitive Antagonism vs. Isoprenaline | EC50 Shift | 28.4 to 144.7 | [2] |

| β-AR (total) | Dog (heart membranes) | Radioligand Binding ([125I]cyanopindolol) | Ki | > Isoprenaline | [3] |

Note: N/A indicates that while the study mentioned the value, a specific citation for that exact number was not found in the provided search results.

Signaling Pathways

Activation of β3-adrenoceptors by this compound initiates distinct downstream signaling cascades depending on the cell type. In endothelial cells, it predominantly couples to the activation of endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production and subsequent vasodilation. In adipocytes, it stimulates lipolysis and thermogenesis. In skeletal muscle, the effects of this compound on glucose uptake appear to be mediated primarily through β2-adrenoceptors, leading to the translocation of GLUT4 transporters to the cell membrane via a mechanism involving mTORC2.

Therapeutic Potential

Metabolic Disorders: Obesity and Type 2 Diabetes

This compound has demonstrated significant anti-obesity and anti-diabetic effects in preclinical models. Its ability to stimulate thermogenesis in brown adipose tissue and increase lipolysis contributes to weight reduction.[4] Furthermore, it improves glucose homeostasis by enhancing glucose uptake in skeletal muscle.[5]

Quantitative Data from Animal Studies:

| Animal Model | Treatment | Duration | Key Findings | Reference |

| Genetically obese db/db mice | BRL35135A (pro-drug of this compound) 0.5 and 5 mg/kg/day, p.o. | 4 weeks | Decreased body weight gain, reduced white fat weight (mesenteric > retroperitoneal > subcutaneous), ameliorated hyperglycemia and hyperlipidemia. | [6] |

| Zucker fa/fa rats | BRL35135A 0.005 mg/kg/day, p.o. | 6 weeks | Improved hyperinsulinemia, glucose intolerance, and hypertriglyceridemia without affecting body weight gain. | [6] |

| Hypothalamic obese rats | This compound (in vitro) | N/A | Increased heat production in isolated brown adipocytes. | [4] |

Cardiovascular Diseases

The cardiovascular effects of this compound are complex, with actions mediated by both β3 and β1/β2-adrenoceptors.

-

Positive Inotropic Effects: In human atrial myocardium, this compound induces a positive inotropic effect (increased force of contraction) that is mediated by β1/β2-adrenoceptors.[2][7] This effect is abolished by the non-selective β-blocker propranolol.[2]

-

Vasodilation: Activation of β3-adrenoceptors on endothelial cells leads to NO-mediated vasodilation. This effect contributes to a reduction in blood pressure.

-

Cardioprotection: Pre-treatment with this compound has been shown to reduce myocardial ischemia/reperfusion injury in rats.[8] This protective effect is associated with the activation of AMPK and SIRT1 and the suppression of mTOR and p70S6K signaling pathways.[8]

Quantitative Data from Cardiovascular Studies:

| Tissue/Model | Parameter | Effect of this compound | Concentration/Dose | Reference |

| Human atrial trabeculae | Force of Contraction | Increase | Concentration-dependent | [2] |

| Human atrial myocardium | eNOS activation | Increase | 10 µM | [2] |

| Rat model of myocardial I/R | Infarct size | Reduction | 5 µg/kg (single dose) and 5 µg/kg/day (10 days) | [8] |

| Rats with heart failure | Hemodynamics | Transient improvement | 0.4 nmol/kg/min for 10 min, i.v. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure based on standard methods for determining the binding affinity of this compound for β-adrenoceptors.[10][11][12]

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]cyanopindolol), and a range of concentrations of unlabeled this compound.

-

For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of a non-selective antagonist (e.g., propranolol) is added.

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol outlines a typical procedure for measuring the effect of this compound on intracellular cyclic AMP (cAMP) levels, a key second messenger in β-adrenoceptor signaling.[13][14][15]

-

Cell Culture and Plating:

-

Culture cells expressing the β-adrenoceptor of interest (e.g., CHO or HEK cells) in appropriate media.

-

Plate the cells in a multi-well plate at a suitable density and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a pre-warmed assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of this compound to the wells and incubate for a specified time at 37°C. Include a positive control such as forskolin.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).

-

In Vitro Muscle Contractility Assay

This protocol describes a general method for assessing the effects of this compound on the contractility of isolated muscle tissues, such as cardiac trabeculae or vascular rings, in an organ bath system.[2][16]

-

Tissue Preparation:

-

Dissect the desired muscle tissue (e.g., human atrial trabeculae) and place it in a bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with carbogen (B8564812) (95% O2, 5% CO2) at 37°C.

-

Mount the tissue strip between two hooks, with one hook fixed and the other connected to a force transducer.

-

-

Equilibration and Viability Check:

-

Allow the tissue to equilibrate under a resting tension for a specified period.

-

Stimulate the muscle electrically to ensure its viability and to obtain a stable baseline contraction.

-

-

Drug Administration:

-

Once a stable baseline is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the changes in contractile force after each addition.

-

-

Data Analysis:

-

Measure the change in force of contraction at each concentration of this compound relative to the baseline.

-

Plot the change in force as a function of the log concentration of this compound to generate a concentration-response curve and determine the EC50 and Emax values.

-

In Vivo Anti-Obesity Study in Mice

This protocol provides a framework for evaluating the anti-obesity effects of this compound in a diet-induced obesity mouse model.[6][17]

-

Animal Model and Diet:

-

Use a mouse strain susceptible to diet-induced obesity (e.g., C57BL/6J).

-

Induce obesity by feeding the mice a high-fat diet for several weeks.

-

House the animals individually to allow for accurate measurement of food intake.

-

-

Treatment:

-

Randomly assign the obese mice to treatment groups: vehicle control and this compound (administered via an appropriate route, e.g., oral gavage or intraperitoneal injection, at a specified dose and frequency).

-

-

Data Collection:

-

Body Weight: Measure the body weight of each mouse regularly (e.g., daily or weekly).

-

Food Intake: Measure the amount of food consumed by each mouse daily.

-

Body Composition: At the end of the study, determine the body composition (fat mass and lean mass) using techniques such as DXA or by dissecting and weighing fat pads.

-

Metabolic Parameters: Collect blood samples to measure plasma levels of glucose, insulin, and lipids.

-

-

Data Analysis:

-

Compare the changes in body weight, food intake, and body composition between the this compound-treated group and the vehicle control group.

-

Analyze the effects of this compound on the metabolic parameters.

-

Conclusion

This compound has been instrumental in elucidating the physiological roles of the β3-adrenoceptor and has shown considerable therapeutic promise in preclinical models of obesity, type 2 diabetes, and cardiovascular diseases. However, its lack of absolute selectivity for the β3-adrenoceptor, with demonstrable effects at β1 and β2-adrenoceptors, presents a challenge for its clinical development and necessitates careful interpretation of experimental findings. Despite this, this compound continues to be a valuable research tool. The detailed pharmacological data and experimental protocols provided in this guide are intended to support further investigation into the therapeutic potential of β3-adrenoceptor agonism and the development of more selective and effective second-generation compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The positive chronotropic effect induced by BRL 37344 and CGP 12177, two beta-3 adrenergic agonists, does not involve cardiac beta adrenoceptors but baroreflex mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the adrenergic beta 3-agonist, BRL37344, on heat production by brown adipocytes in obese and in older rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BRL37344 stimulates GLUT4 translocation and glucose uptake in skeletal muscle via β2-adrenoceptors without causing classical receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improvement of metabolic disorders and visceral fat obesity by the beta 3-adrenoceptor agonist (R*,R*)-(+/-)-methyl-4-[2-[2-hydroxy-2 -(3-chlorophenyl)ethylamino]propyl]-phenoxyacetate hydrobromide (BRL35135A) in genetically obese rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

BRL-37344: A Selective Beta-3 Adrenergic Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-37344, a potent and selective agonist for the beta-3 adrenergic receptor (β3-AR), has been a pivotal pharmacological tool in the exploration of β3-AR physiology and its therapeutic potential. This technical guide provides an in-depth overview of this compound, focusing on its receptor binding and functional selectivity, the signaling pathways it modulates, and detailed protocols for key experimental assays. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this compound and investigating the beta-3 adrenergic system.

Introduction

The beta-3 adrenergic receptor is a member of the G protein-coupled receptor (GPCR) superfamily, primarily expressed in adipose tissue and the urinary bladder, with lower levels of expression in other tissues such as the heart and gastrointestinal tract.[1] Its activation is involved in the regulation of lipolysis and thermogenesis, making it a target of interest for the treatment of obesity and type 2 diabetes.[1][2] this compound, with the IUPAC name 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl]phenoxy}acetic acid, emerged as a selective agonist for this receptor subtype, distinguishing it from classical beta-1 and beta-2 adrenergic agonists.[3][4] While it has been extensively used in biomedical research, this compound has not been developed for clinical use.[3][4] This guide will delve into the technical details of its pharmacological profile and the experimental methodologies used to characterize its effects.

Quantitative Pharmacology of this compound

The selectivity of this compound for the β3-AR over β1-AR and β2-AR is a key feature that has driven its use in research. This selectivity has been quantified through various binding and functional assays.

Receptor Binding Affinity

Radioligand binding assays are fundamental in determining the affinity of a ligand for its receptor. These assays typically involve the displacement of a radiolabeled ligand by the unlabeled compound of interest (e.g., this compound) from membranes expressing the receptor subtype. The resulting data is used to calculate the inhibition constant (Ki), a measure of binding affinity.

| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |

| Human β1-AR | [3H]-CGP 12177 | Recombinant CHO cells | 112 | [5] |

| Human β2-AR | [3H]-CGP 12177 | Recombinant CHO cells | 177 | [5] |

| Human β3-AR | [3H]-CGP 12177 | Recombinant CHO cells | 15 | [5] |

| Rat β1-AR | [125I]Cyanopindolol | Brown Adipose Tissue | High concentration needed for displacement | [6] |

Note: A lower Ki value indicates a higher binding affinity. The data demonstrates the higher affinity of this compound for the human β3-AR compared to β1-AR and β2-AR.

Functional Potency and Selectivity

Functional assays measure the biological response elicited by the agonist, such as the accumulation of second messengers like cyclic AMP (cAMP). The potency of an agonist is typically expressed as the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

| Assay | Response Measured | Tissue/Cell Source | β1-AR EC50 (nM) | β2-AR EC50 (nM) | β3-AR EC50 (nM) | Reference |

| cAMP Accumulation | cAMP levels | Recombinant CHO cells | 112 | 177 | 15 | [5] |

| Lipolysis | Glycerol release | Rat Brown Adipocytes | - | - | Potent stimulation | [6] |

| Lipolysis | Glycerol release | Rat White Adipocytes | - | - | Potent stimulation | [7] |

| Uterine Relaxation | Muscle relaxation | Rat Uterus | - | Active | - | [7] |

| Atrial Rate | Heart rate increase | Rat Atria | Active | - | - | [7] |

| Distal Colon Relaxation | Muscle relaxation | Rat Distal Colon | - | - | Active | [7] |

Note: The RR stereoisomer of this compound is the most potent at all three beta-adrenoceptor subtypes.[7] The functional data further supports the selectivity of this compound for the β3-AR, particularly in metabolic responses like lipolysis. However, it's important to note that at higher concentrations, this compound can also activate β1 and β2 receptors, leading to effects such as increased heart rate.[7][8]

Signaling Pathways Activated by this compound

Activation of the β3-AR by this compound initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. However, evidence also suggests coupling to an inhibitory G protein (Gi) and activation of alternative signaling pathways.

Canonical Gs-cAMP-PKA Pathway

The classical signaling pathway for β3-AR activation is initiated by the binding of this compound, which induces a conformational change in the receptor, leading to the activation of the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological response, such as lipolysis in adipocytes.

Alternative Gi and eNOS/NO Signaling Pathways

In addition to the Gs pathway, there is evidence that β3-ARs can also couple to Gi proteins.[9] This can lead to the activation of different downstream effectors. One significant alternative pathway involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO) and subsequent activation of soluble guanylate cyclase (sGC) to produce cyclic GMP (cGMP).[10][11] This pathway is particularly relevant in the cardiovascular system, where it can mediate vasorelaxation.[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for a specific beta-adrenergic receptor subtype.

Objective: To determine the binding affinity of this compound for β1, β2, and β3-adrenergic receptors.

Materials:

-

Cell membranes prepared from cells stably expressing the human β1, β2, or β3-adrenergic receptor.

-

Radioligand (e.g., [3H]-CGP 12177).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Non-specific binding control (e.g., high concentration of a non-selective antagonist like propranolol).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

-

Scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[13]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of cell membrane preparation (e.g., 20-50 µg of protein).

-

Increasing concentrations of this compound (e.g., 10^-11 to 10^-5 M).

-

For non-specific binding wells, add a high concentration of propranolol (B1214883) (e.g., 10 µM).

-

For total binding wells, add assay buffer instead of this compound or propranolol.

-

-

Incubation: Add a fixed concentration of the radioligand (e.g., [3H]-CGP 12177, at a concentration close to its Kd) to all wells to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[13][14]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[14][15]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[14]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

cAMP Accumulation Assay

This protocol describes a functional assay to measure the ability of this compound to stimulate the production of cAMP in cells expressing a β-adrenergic receptor subtype.

Objective: To determine the functional potency (EC50) of this compound in stimulating cAMP production.

Materials:

-

Cells stably expressing the human β1, β2, or β3-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

This compound stock solution.

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

-

96-well or 384-well microplates.

Procedure:

-

Cell Culture: Culture the cells expressing the target receptor to an appropriate confluency in multi-well plates.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with a PDE inhibitor in assay buffer for a short period (e.g., 15-30 minutes) at 37°C to inhibit cAMP breakdown.[16]

-

Stimulation: Add increasing concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.[16]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum effect (Emax).

-

In Vitro Vasorelaxation Assay

This protocol describes an organ bath experiment to assess the vasorelaxant effects of this compound on isolated arterial rings.

Objective: To determine the functional effect of this compound on vascular tone.

Materials:

-

Isolated arterial rings (e.g., rat thoracic aorta).[17]

-

Organ bath system with force transducers.

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.

-

Vasoconstrictor agent (e.g., phenylephrine (B352888) or endothelin-1).[12]

-

This compound stock solution.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Isolate the artery of interest and cut it into rings of appropriate size. Mount the rings in the organ baths containing Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the rings to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes).

-

Pre-contraction: Contract the arterial rings with a vasoconstrictor agent to a stable submaximal tension.[12]

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations. Allow the response to stabilize at each concentration before adding the next.

-

Data Recording: Continuously record the isometric tension of the arterial rings.

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the percentage of relaxation against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal relaxation (Emax).

-

Conclusion

This compound has proven to be an invaluable tool for dissecting the physiological roles of the beta-3 adrenergic receptor. Its selectivity, although not absolute, allows for targeted investigation of β3-AR-mediated responses in various tissues. This technical guide has provided a comprehensive overview of the quantitative pharmacology of this compound, its signaling pathways, and detailed experimental protocols for its characterization. For researchers in both academic and industrial settings, a thorough understanding of these technical aspects is crucial for the design of robust experiments and the accurate interpretation of results in the ongoing exploration of the beta-3 adrenergic system and the development of novel therapeutics. of the beta-3 adrenergic system and the development of novel therapeutics.

References

- 1. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 2. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Discrepancies between the affinities of binding and action of the novel beta-adrenergic agonist BRL 37344 in rat brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The selectivity in vitro of the stereoisomers of the beta-3 adrenoceptor agonist BRL 37344. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endothelial beta3-adrenoceptors mediate vasorelaxation of human coronary microarteries through nitric oxide and endothelium-dependent hyperpolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Beta 3-adrenoceptor stimulation induces vasorelaxation mediated essentially by endothelium-derived nitric oxide in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Lipolysis: A Technical Guide to BRL-37344 in Primary Adipocyte Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BRL-37344, a selective β3-adrenergic receptor agonist, and its application in the study of lipolysis in primary adipocytes. This document details the mechanism of action, experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Introduction to this compound

This compound is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), which is predominantly expressed in adipose tissue.[1] Its selectivity makes it a valuable tool for dissecting the specific role of the β3-AR in metabolic processes, particularly lipolysis, the breakdown of triglycerides into free fatty acids (FFAs) and glycerol (B35011). Unlike non-selective β-agonists such as isoproterenol, which activate β1- and β2-ARs leading to cardiovascular side effects, this compound allows for a more targeted investigation of adipocyte metabolism.

Mechanism of Action in Adipocytes

This compound stimulates lipolysis by activating the canonical Gs-protein coupled receptor signaling pathway in primary adipocytes. The binding of this compound to the β3-AR initiates a cascade of intracellular events, ultimately leading to the hydrolysis of stored triglycerides.

Signaling Pathway

The primary signaling cascade initiated by this compound in adipocytes involves the following key steps:

-

Receptor Binding and G-protein Activation: this compound binds to the β3-adrenergic receptor on the adipocyte plasma membrane. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gsα subunit dissociates from the βγ subunits and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gsα subunit stimulates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Phosphorylation of Lipolytic Enzymes: PKA phosphorylates and activates two key enzymes involved in lipolysis: Hormone Sensitive Lipase (HSL) and Perilipin. The phosphorylation of Perilipin allows HSL to access the lipid droplet.

-

Triglyceride Hydrolysis: Activated HSL catalyzes the hydrolysis of triglycerides into FFAs and glycerol, which are then released from the adipocyte.

Quantitative Data on this compound-Induced Lipolysis

The potency and efficacy of this compound in stimulating lipolysis can vary between different types of adipocytes. The following tables summarize key quantitative data from studies on rat adipocytes.

Table 1: Potency (EC50) of this compound and Norepinephrine (B1679862) in Stimulating Lipolysis in Rat Adipocytes

| Adipocyte Type | Agonist | EC50 (nM) |

| Brown Adipocytes | This compound | 5 ± 1 |

| Norepinephrine | 103 ± 31 | |

| White Adipocytes | This compound | 56 ± 9 |

| Norepinephrine | 124 ± 17 |

Data from: Comparison of the lipolytic effects of norepinephrine and BRL 37344 in rat brown and white adipocytes.[2]

Table 2: Comparison of this compound and Isoproterenol on Adenylyl Cyclase Activation and Lipolysis in Rat Adipocytes

| Parameter | This compound | (-)-Isoproterenol |

| Lipolysis Potency | Full agonist, 10x more potent | Full agonist |

| Adenylyl Cyclase Activation | Partial agonist (Intrinsic activity = 0.62) | Full agonist |

| pD2 value (Adenylyl Cyclase) | Similar to (-)-Isoproterenol | Similar to this compound |

Data from: Relationship between lipolysis and cyclic AMP generation mediated by atypical beta-adrenoceptors in rat adipocytes.[3]

Experimental Protocols

This section provides a general framework for key experiments to study the effects of this compound on lipolysis in primary adipocytes.

Isolation and Culture of Primary Adipocytes

A reliable method for isolating and culturing primary adipocytes is fundamental for in vitro studies.

Objective: To isolate viable primary adipocytes from adipose tissue for subsequent lipolysis assays.

Materials:

-

Adipose tissue (e.g., epididymal white adipose tissue from rats or mice)

-

Collagenase Type I solution (e.g., 1 mg/mL in Krebs-Ringer Bicarbonate buffer)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES, bovine serum albumin (BSA), and glucose

-

Nylon mesh filters (e.g., 250 µm and 100 µm)

-

Centrifuge tubes

-

Water bath

Procedure:

-

Excise adipose tissue from the animal and place it in warm KRB buffer.

-

Mince the tissue into fine pieces using scissors.

-

Incubate the minced tissue with collagenase solution in a shaking water bath at 37°C for 30-60 minutes.

-

Filter the digest through a 250 µm nylon mesh to remove undigested tissue.

-

Allow the adipocytes to float by gravity for 5-10 minutes.

-

Carefully collect the top layer of floating adipocytes.

-

Wash the adipocytes three times with warm KRB buffer, allowing them to float and collecting the top layer each time.

-

Resuspend the isolated adipocytes in fresh KRB buffer for immediate use in experiments.

Lipolysis Assay (Glycerol and Free Fatty Acid Release)

This assay quantifies the rate of lipolysis by measuring the release of its end-products, glycerol and FFAs, into the incubation medium.

Objective: To measure the dose-dependent effect of this compound on lipolysis in isolated primary adipocytes.

Materials:

-

Isolated primary adipocytes

-

This compound stock solution

-

Krebs-Ringer Bicarbonate (KRB) buffer with 2% fatty acid-free BSA

-

Glycerol assay kit (e.g., colorimetric or fluorometric)

-

Free Fatty Acid (FFA) assay kit (e.g., colorimetric or fluorometric)

-

96-well plates

-

Incubator (37°C)

-

Plate reader

Procedure:

-

Prepare a suspension of isolated adipocytes in KRB buffer with 2% BSA.

-

Aliquot the adipocyte suspension into the wells of a 96-well plate.

-

Prepare serial dilutions of this compound in KRB buffer.

-

Add the different concentrations of this compound to the wells containing adipocytes. Include a vehicle control (buffer only).

-

Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).

-

After incubation, carefully collect the infranatant (the medium below the floating adipocytes) from each well.

-

Measure the concentration of glycerol and FFAs in the collected medium using commercially available assay kits according to the manufacturer's instructions.

-

Plot the concentration of glycerol or FFAs released against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Adenylyl Cyclase Activity Assay

This assay directly measures the enzymatic activity of adenylyl cyclase in adipocyte membranes in response to this compound stimulation.

Objective: To determine the effect of this compound on adenylyl cyclase activity in adipocyte membrane preparations.

Materials:

-

Isolated primary adipocytes

-

Homogenization buffer

-

Ultracentrifuge

-

Adenylyl cyclase assay buffer (containing ATP, MgCl2, and a cAMP regeneration system)

-

[α-³²P]ATP (radiolabeled substrate) or a non-radioactive cAMP detection kit

-

This compound

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Prepare adipocyte membranes by homogenizing isolated adipocytes in a suitable buffer followed by differential centrifugation to pellet the membrane fraction.

-

Resuspend the membrane pellet in the assay buffer.

-

Set up reaction tubes containing the adipocyte membranes, assay buffer, and varying concentrations of this compound.

-

Initiate the reaction by adding the substrate (e.g., [α-³²P]ATP).

-

Incubate the reaction at 30°C for a specific time (e.g., 10-15 minutes).

-

Terminate the reaction.

-

Separate the product (cAMP) from the substrate (ATP).

-

Quantify the amount of cAMP produced.

-

Calculate the specific activity of adenylyl cyclase and analyze the dose-dependent effect of this compound.

Conclusion

This compound is an indispensable tool for investigating the role of the β3-adrenergic receptor in lipolysis and overall adipocyte metabolism. Its high selectivity allows for targeted studies, minimizing the confounding effects of β1- and β2-AR activation. By employing the standardized protocols outlined in this guide, researchers can obtain robust and reproducible data on the lipolytic effects of this compound, contributing to a deeper understanding of adipose tissue physiology and the development of novel therapeutic strategies for metabolic disorders.

References

- 1. Discrepancies in lipolytic activities induced by beta-adrenoceptor agonists in human and rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the lipolytic effects of norepinephrine and BRL 37344 in rat brown and white adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relationship between lipolysis and cyclic AMP generation mediated by atypical beta-adrenoceptors in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Cardiovascular Effects of BRL-37344: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-37344, a selective β3-adrenergic receptor (β3-AR) agonist, has been the subject of extensive research to elucidate its cardiovascular effects.[1] While initially investigated for its metabolic properties, its actions on the cardiovascular system have revealed a complex interplay of effects mediated not only through β3-ARs but also via off-target interactions with β1 and β2-adrenergic receptors (β1/2-ARs). This technical guide provides a comprehensive overview of the cardiovascular effects of this compound, detailing its impact on cardiac function and vascular tone, the underlying signaling pathways, and the experimental methodologies used in key studies.

Introduction

The cardiovascular system is intricately regulated by the sympathetic nervous system, primarily through the actions of catecholamines on adrenergic receptors. While the roles of β1- and β2-adrenergic receptors in mediating positive chronotropic and inotropic effects are well-established, the function of the β3-adrenergic receptor in the heart has been a subject of growing interest.[2] this compound, as a preferential β3-AR agonist, has served as a critical pharmacological tool to probe the physiological and pathophysiological significance of this receptor subtype in the cardiovascular system.[1] This guide synthesizes the current understanding of this compound's cardiovascular profile, with a focus on quantitative data, experimental protocols, and the intricate signaling mechanisms involved.

Cardiovascular Effects of this compound

The cardiovascular effects of this compound are multifaceted, with outcomes often dependent on the experimental model, tissue type, and the concentration of the compound used. A key finding across multiple studies is the dual action of this compound, involving both β3-AR-mediated and β1/2-AR-mediated responses.[3][4]

Inotropic and Chronotropic Effects

In human atrial myocardium, this compound has been shown to induce a positive inotropic effect, increasing the force of contraction.[3][5] However, this effect is not mediated by the β3-AR. Instead, it is attributed to the stimulation of β1- and β2-adrenoceptors, as the effect is abolished by the β1/2-AR antagonist propranolol (B1214883).[3][5] In conscious dogs, this compound infusion led to an increase in heart rate; however, this positive chronotropic effect was found to be a result of baroreflex mechanisms secondary to vasodilation, rather than direct cardiac β-adrenoceptor stimulation.[2][6]

Vascular Effects

This compound induces vasodilation, which contributes to a reduction in arterial blood pressure.[6] This effect is consistent with the known role of β3-ARs in promoting the release of nitric oxide (NO) from the endothelium. In a porcine model of chronic pulmonary hypertension, intravenous administration of this compound resulted in a significant acute reduction in pulmonary vascular resistance.[7]

Cardioprotective Effects in Ischemia/Reperfusion Injury

Pre-treatment with this compound has demonstrated cardioprotective effects in animal models of myocardial ischemia/reperfusion (I/R) injury.[8][9] These protective effects include a reduction in infarct size and improvement in left ventricular function.[8][9] The mechanisms underlying this cardioprotection are linked to the activation of specific signaling pathways that mitigate cellular damage and apoptosis.[8][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the cardiovascular effects of this compound.

| Parameter | Species/Tissue | Concentration/Dose | Effect | Reference |

| Force of Contraction (FOC) | Human Right Atrial Trabeculae | 100 µM | +55.80 ± 16.99% increase | [3] |

| Human Right Atrial Trabeculae (in presence of L-NMA) | 100 µM | +53.43 ± 32.95% increase | [3] | |

| Human Right Atrial Trabeculae (in presence of Propranolol) | - | Positive inotropic effect abolished | [3] | |

| Heart Rate | Conscious Dogs | Infusion | Increased | [6] |

| Sinoatrial Denervated Dogs | Infusion | No significant effect | [6] | |

| Arterial Blood Pressure | Conscious Dogs | Infusion | Reduced | [6] |

| Coronary Flow (CF) | Isolated Guinea Pig Heart | 10⁻⁸ - 10⁻⁵ M | Increased | [4] |

| dP/dt | Isolated Guinea Pig Heart | 10⁻⁸ - 10⁻⁵ M | Increased | [4] |

| Myocardial Infarct Size | Rat (in vivo I/R model) | 5 µg/kg (single dose pre-treatment) | Reduced from 44.84 ± 1.47% to 32.22 ± 1.57% | [8] |

| Rat (in vivo I/R model) | 5 µg/kg/day (10 days pre-treatment) | Reduced from 44.84 ± 1.47% to 29.65 ± 0.55% | [8] |

| Protein/Molecule | Experimental Condition | Fold Change/Effect | Reference |

| eNOS Activity | Human Right Atrial Myocardium | Increased | [3] |

| AMPK Level | Rat Heart (I/R injury) | Decreased by I/R, Improved by this compound pre-treatment | [8] |

| SIRT1 Level | Rat Heart (I/R injury) | Decreased by I/R, Improved by this compound pre-treatment | [8] |

| mTOR Level | Rat Heart (I/R injury) | Increased by I/R, Decreased by this compound pre-treatment | [8] |

| p70S6K Level | Rat Heart (I/R injury) | Increased by I/R, Decreased by this compound pre-treatment | [8] |

Signaling Pathways

The cardiovascular effects of this compound are mediated by distinct signaling pathways, depending on the adrenergic receptor subtype activated.

β1/β2-Adrenergic Receptor-Mediated Pathway

In the human atrium, the positive inotropic effect of this compound is mediated through the classical β1/β2-AR pathway. This involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates key proteins involved in calcium handling and myofilament function, resulting in increased contractility.

Caption: β1/β2-AR mediated positive inotropic effect of this compound.

β3-Adrenergic Receptor-Mediated Pathway

The β3-AR-mediated effects of this compound are primarily linked to the activation of endothelial nitric oxide synthase (eNOS).[3] This leads to the production of nitric oxide (NO), a potent vasodilator. In the context of cardioprotection, β3-AR activation by this compound has been shown to modulate key cellular survival and metabolic pathways.

Caption: β3-AR mediated vasodilation and cardioprotective signaling of this compound.

Experimental Protocols

This section details the methodologies employed in key studies investigating the cardiovascular effects of this compound.

In Vitro Studies on Human Atrial Myocardium

-

Tissue Preparation: Right atrial appendages were obtained from patients undergoing cardiac surgery. Trabeculae were dissected and mounted in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

-

Force Measurement: Isometric force of contraction was measured using force transducers. Tissues were electrically stimulated at a frequency of 1 Hz.

-

Drug Administration: this compound was added cumulatively to the organ bath to generate concentration-response curves. In some experiments, tissues were pre-incubated with antagonists such as propranolol (a β1/2-AR blocker) or L-NMA (an NO synthase inhibitor).

-

eNOS Activity: Immunohistochemistry was used to detect activated eNOS in myocardial tissue sections after incubation with this compound.

In Vivo Studies in Animal Models

-

Animal Models: Studies have utilized conscious and sinoaortic denervated dogs to investigate systemic cardiovascular effects, and rats for models of myocardial ischemia/reperfusion injury.

-

Drug Administration: this compound was administered intravenously, either as a bolus injection or a continuous infusion.

-

Hemodynamic Monitoring: Parameters such as heart rate, arterial blood pressure, and left ventricular pressure were continuously recorded using appropriate catheters and transducers.

-

Ischemia/Reperfusion Protocol: In rats, the left anterior descending coronary artery was occluded for a period (e.g., 30 minutes) followed by reperfusion (e.g., 120 minutes). This compound was administered as a pre-treatment before the ischemic event.

-

Infarct Size Measurement: At the end of the reperfusion period, hearts were excised, and infarct size was determined using triphenyltetrazolium (B181601) chloride (TTC) staining.

-

Western Blot Analysis: Protein levels of signaling molecules (AMPK, SIRT1, mTOR, p70S6K) in heart tissue homogenates were quantified by Western blotting to elucidate the molecular mechanisms of cardioprotection.

Caption: General experimental workflows for in vitro and in vivo studies of this compound.

Conclusion

This compound exhibits a complex cardiovascular profile characterized by a dual mechanism of action. Its positive inotropic effects in the human atrium are mediated by off-target activation of β1/β2-adrenergic receptors. In contrast, its vasodilatory and cardioprotective effects are primarily attributed to the selective activation of β3-adrenergic receptors and the subsequent engagement of the NO and other protective signaling pathways. The detailed experimental data and elucidated signaling mechanisms presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting the β3-adrenergic receptor in cardiovascular diseases. Further research is warranted to develop more selective β3-AR agonists with minimal off-target effects for potential clinical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of two beta3-agonists, CGP 12177A and BRL 37344, on coronary flow and contractility in isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The positive chronotropic effect induced by BRL 37344 and CGP 12177, two beta-3 adrenergic agonists, does not involve cardiac beta adrenoceptors but baroreflex mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta-3 adrenergic agonists reduce pulmonary vascular resistance and improve right ventricular performance in a porcine model of chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Targeting β3-Adrenergic Receptors in the Heart: Selective Agonism and β-Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

A Technical Guide to BRL-37344: Role in Insulin-Independent Glucose Uptake and Metabolism

Executive Summary

BRL-37344 is a potent β-adrenergic receptor agonist that has been instrumental in elucidating insulin-independent pathways of glucose metabolism. Initially characterized as a selective β3-adrenoceptor (β3-AR) agonist, recent comprehensive studies have redefined its primary mechanism of action in skeletal muscle, the principal site for post-prandial glucose disposal. It is now understood that this compound stimulates glucose uptake predominantly via the β2-adrenoceptor (β2-AR) .[1][2] This action is mediated through a novel signaling cascade that is independent of the canonical insulin (B600854)/Akt pathway, instead relying on the mTORC2 complex.[1][2][3] Notably, this compound acts as a partial agonist for cAMP generation while being a full agonist for GLUT4 translocation and glucose uptake, a biased agonism that prevents the classical receptor desensitization seen with other β-agonists like isoprenaline.[1][2] This whitepaper provides an in-depth review of the mechanisms, quantitative effects, and experimental protocols associated with this compound's role in glucose metabolism.

Mechanism of Action and Signaling Pathway

The primary mechanism by which this compound enhances glucose uptake in skeletal muscle is through the activation of β2-adrenoceptors, leading to the translocation of GLUT4 glucose transporters to the plasma membrane.[1][3] This pathway is distinct from and additive to the effects of insulin.[4]

Key characteristics of the this compound signaling pathway include:

-

Receptor Specificity: In skeletal muscle cells (e.g., L6 myotubes), the effects of this compound are blocked by the β2-AR selective antagonist ICI118551, but not by the β3-AR selective antagonist SR59230A.[1] Furthermore, this compound effectively increases glucose uptake in muscles from β3-AR knockout (KO) mice, confirming a β3-AR independent mechanism in this tissue.[1]

-

Insulin-Independence: The signaling cascade does not involve the phosphorylation of key insulin pathway proteins such as Akt or AMPK.[1][3] The glucose uptake stimulated by this compound is not blocked by wortmannin, a PI3K inhibitor that completely abolishes insulin-induced glucose transport.[4]

-

mTORC2 Dependence: The translocation of GLUT4 in response to this compound is dependent on the mammalian target of rapamycin (B549165) complex 2 (mTORC2).[1][2] Inhibition of mTOR blocks the stimulatory effect of this compound on glucose uptake.[1]

-

Biased Agonism: this compound is a poor partial agonist for cyclic AMP (cAMP) generation compared to non-selective agonists like isoprenaline.[3] However, it demonstrates full agonism for promoting GLUT4 translocation and glucose uptake, with potency and efficacy similar to isoprenaline.[1][3] This separation of signaling outputs may contribute to its unique profile.

-

Lack of Desensitization: Unlike isoprenaline, this compound does not promote β-arrestin recruitment to the β2-adrenoceptor.[1][2] This prevents receptor desensitization and internalization, allowing for a more sustained effect on glucose transport.[1][2]

The following diagram illustrates the proposed signaling pathway for this compound in skeletal muscle cells.

Quantitative Data on Glucose Uptake

The effects of this compound on glucose uptake have been quantified across various models, revealing a potent stimulatory action, particularly at low concentrations. In some tissues, a biphasic response has been observed.[5][6]

Table 1: In Vitro Effects of this compound on Glucose Uptake

| Cell/Tissue Type | Model | Concentration Range | Maximum Stimulation | Key Findings & Notes | Reference(s) |

| L6 Myocytes | Rat | 10⁻⁷ M - 10⁻⁵ M | Not specified | Dose-dependently enhanced 2-deoxyglucose (2-DG) uptake. Effects were additive with insulin. | [4] |

| L6 Cells | Rat | ~10⁻¹⁰ M - 10⁻⁵ M | Full efficacy | Similar efficacy and potency to isoprenaline for glucose uptake. | [1][3] |

| Soleus Muscle | Rat (in vitro) | 10⁻¹¹ M - 10⁻⁵ M | ~30% increase at 10⁻¹¹ M | Biphasic response: stimulation at low concentrations (10⁻¹¹-10⁻⁹ M), inhibition at high concentrations (10⁻⁶-10⁻⁵ M). | [6] |

| EDL Muscle | Rat (in vitro) | 10⁻¹¹ M - 10⁻⁵ M | ~24% increase at 10⁻¹¹ M | Biphasic response similar to soleus muscle. | [6] |

| Soleus Muscle | Rat (in vitro) | Up to 10⁻¹⁰ M | Max stimulation at 10⁻¹⁰ M | This compound (active metabolite of BRL35135A) significantly increased glucose transport. | [7] |

Table 2: In Vivo Effects of this compound on Glucose Metabolism

| Animal Model | Tissue(s) Studied | Administration | Key Findings | Reference(s) |

| β3-AR KO Mice | Gastrocnemius, Soleus | Acute in vivo administration | Significantly increased glucose uptake into both muscles, demonstrating a β3-AR independent effect. | [1] |

| Rats | Skeletal Muscle, Adipose | IV Infusion | Dose-dependently increased the rate constant of glucose uptake in skeletal muscle and adipose tissue. | [7] |

| Fasted Rabbits | Plasma | IV Infusion | Did not significantly increase plasma glucose levels, unlike other β-agonists. | [8] |

Experimental Protocols

The following section details a representative protocol for measuring glucose uptake in a skeletal muscle cell line, a key assay for evaluating compounds like this compound.

Protocol: 2-Deoxyglucose (2-DG) Uptake Assay in L6 Myotubes

This protocol is a synthesized methodology based on standard practices for assessing glucose transport in cultured muscle cells.[1][9][10][11] It utilizes a fluorescently-labeled glucose analog, 2-NBDG, for quantification via plate reader or microscopy. A radioactive alternative, 2-[³H]-deoxyglucose, can also be used, with quantification by scintillation counting.

Objective: To quantify the rate of glucose transport into L6 myotubes following stimulation with this compound.

Materials:

-

L6-GLUT4myc cells (or equivalent)

-

24-well or 96-well cell culture plates (black wall, clear bottom for fluorescence)

-

α-MEM (Minimum Essential Medium Eagle, Alpha Modification)

-

Fetal Bovine Serum (FBS), Horse Serum

-

Krebs-Ringer-HEPES (KRH) buffer

-

This compound stock solution

-

Insulin (positive control)

-

Cytochalasin B (inhibitor control)

-

2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)

Workflow:

-

Cell Culture & Differentiation:

-

Seed L6 myoblasts in culture plates at a density that will achieve ~80-90% confluence.

-

Grow cells in α-MEM supplemented with 10% FBS.

-

Induce differentiation into myotubes by switching to α-MEM supplemented with 2% horse serum. Maintain for 5-7 days, replacing media every 48 hours.

-

-

Serum Starvation:

-

Prior to the assay, wash cells twice with serum-free α-MEM.

-

Incubate the myotubes in serum-free α-MEM for 3-4 hours at 37°C to lower basal glucose uptake.

-

-

Stimulation:

-

Wash cells twice with KRH buffer.

-

Add KRH buffer containing the desired concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁶ M), insulin (e.g., 100 nM), or vehicle control.

-

For inhibitor controls, pre-incubate a set of wells with Cytochalasin B before adding the stimulant.

-

Incubate for 30-60 minutes at 37°C.

-

-

Glucose Uptake:

-

Add 2-NBDG to each well to a final concentration of 50-100 µM.

-

Incubate for 10-20 minutes at 37°C. The incubation time should be optimized to ensure uptake is in the linear range.[11]

-

-

Termination and Lysis:

-

Terminate the uptake by aspirating the 2-NBDG solution and immediately washing the cells three times with ice-cold PBS. This step is critical to remove extracellular probe and stop transport.

-

Lyse the cells by adding a suitable lysis buffer to each well.

-

-

Quantification:

-

Transfer the lysate to a black 96-well plate (if not already in one).

-

Measure the fluorescence using a microplate reader at Ex/Em of ~485/535 nm.

-

Normalize the fluorescence signal to the total protein content in each well (determined by a BCA or Bradford assay) to account for any variations in cell number.

-

The diagram below outlines the experimental workflow.

Conclusion and Future Directions

This compound remains a critical pharmacological tool for investigating glucose metabolism. Its ability to stimulate glucose uptake through a β2-AR/mTORC2-dependent, insulin-independent pathway provides a valuable mechanism for exploring therapeutic strategies to improve glucose homeostasis, particularly in contexts of insulin resistance.[1][2] The compound's unique biased agonism, which promotes glucose transport without inducing significant receptor desensitization, distinguishes it from conventional β-agonists and highlights the potential for developing ligands with highly specific signaling outcomes.[1]

Future research should focus on further delineating the downstream effectors of mTORC2 in this pathway and exploring the physiological relevance of this insulin-independent mechanism in different metabolic states and disease models. Understanding how to selectively engage this pathway could pave the way for novel therapeutics for type 2 diabetes and other metabolic disorders.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. BRL37344 stimulates GLUT4 translocation and glucose uptake in skeletal muscle via β2-adrenoceptors without causing classical receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The beta3-adrenergic agonist BRL37344 increases glucose transport into L6 myocytes through a mechanism different from that of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biphasic effects of the beta-adrenoceptor agonist, BRL 37344, on glucose utilization in rat isolated skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biphasic effects of the beta-adrenoceptor agonist, BRL 37344, on glucose utilization in rat isolated skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of a beta 3-adrenergic agonist, BRL35135A, on glucose uptake in rat skeletal muscle in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the beta 3-adrenoceptor agonist BRL 37344 on lipomobilization and plasma glucose levels in conscious fasted rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. "Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of" by Drew Folgmann [scholarworks.uark.edu]

- 11. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Structure-Activity Relationship of BRL-37344: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-37344, a potent and selective β3-adrenergic receptor (AR) agonist, has been a important pharmacological tool for investigating the physiological roles of the β3-AR. Its development has paved the way for a deeper understanding of this receptor's function in various tissues and its potential as a therapeutic target for conditions such as obesity, type 2 diabetes, and overactive bladder. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the key structural motifs responsible for its potency and selectivity. Furthermore, it outlines the experimental protocols used to characterize this compound and visualizes the critical signaling pathways it modulates.

Chemical Structure of this compound

This compound, chemically known as (R,R)-(±)-4-[2-[(2-(3-Chlorophenyl)-2-hydroxyethyl)amino]propyl]phenoxyacetic acid, is a phenylethanolamine derivative. The core structure consists of a phenoxyacetic acid moiety linked to a substituted phenylethanolamine group. The stereochemistry of the chiral centers in the ethanolamine (B43304) side chain is crucial for its biological activity.

Structure-Activity Relationship (SAR) of this compound and its Analogs

The SAR of this compound and related β3-AR agonists has been extensively studied to identify the key molecular features governing their interaction with the receptor.

Key Structural Features for β3-AR Agonist Activity:

-

Phenylethanolamine Moiety: The ethanolamine side chain is a critical pharmacophore for all adrenergic agonists. The hydroxyl group and the secondary amine are essential for binding to the receptor.

-

Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the phenylethanolamine moiety significantly influence selectivity for the β3-AR over β1- and β2-ARs. A meta-substituent, such as the chlorine atom in this compound, is often found in selective β3-AR agonists.

-

The "Left-Hand Side" Phenoxyacetic Acid Moiety: The acidic phenoxyacetic acid group contributes to the overall binding affinity and can influence the pharmacokinetic properties of the molecule. Modifications to this part of the molecule have been explored to optimize activity and selectivity.

-

Stereochemistry: The (R,R)-enantiomer of this compound is the more active stereoisomer, highlighting the stereospecific nature of the interaction with the β3-AR.[1]

Quantitative SAR Data

The following table summarizes the binding affinities and functional potencies of this compound and related compounds for the human β1, β2, and β3 adrenergic receptors.

| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | β3-AR Ki (nM) | β3-AR EC50 (nM) | β3-AR Selectivity vs β1 | β3-AR Selectivity vs β2 |

| This compound | 1750 | 1120 | 287 | 15 | ~6 | ~4 |

| Isoproterenol | - | - | - | - | - | - |

| Norepinephrine | - | - | - | - | - | - |

| L-757,793 | - | - | - | 6.3 | 1300 | 500 |

Data compiled from multiple sources. Ki values represent binding affinity, and EC50 values represent functional potency.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for β-adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing recombinant human β1-, β2-, or β3-adrenergic receptors are prepared from transfected cell lines (e.g., CHO cells). Cells are harvested, homogenized in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors), and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Competition Binding Assay:

-

A fixed concentration of a non-selective radioligand (e.g., [125I]-cyanopindolol) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled competitor ligand (this compound) are added to displace the radioligand from the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).

-

-

Incubation and Filtration: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium. The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-